4-amino-3-hydroxy-N-isobutylbenzamide
Overview
Description
4-amino-3-hydroxy-N-isobutylbenzamide is a benzamide derivative with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. Benzamides are known for their diverse biological activities and are often used as intermediates in the synthesis of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-hydroxy-N-isobutylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-hydroxy-N-isobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides and related derivatives.
Scientific Research Applications
4-amino-3-hydroxy-N-isobutylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-3-hydroxy-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-hydroxybenzoic acid: A structurally similar compound with different functional groups.
3-hydroxy-4-aminobenzoic acid: Another isomer with similar properties.
4-amino-3-hydroxy-N-methylbenzamide: A methylated derivative with distinct chemical properties.
Uniqueness
4-amino-3-hydroxy-N-isobutylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its isobutyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-3-hydroxy-N-(2-methylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-11(15)8-3-4-9(12)10(14)5-8/h3-5,7,14H,6,12H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVIZJITPXAWOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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